molecular formula C17H29BClNO2 B1396274 4-((Diethylamino)methyl)phenylboronic acid pinacol ester hydrochloride CAS No. 2096340-36-0

4-((Diethylamino)methyl)phenylboronic acid pinacol ester hydrochloride

Cat. No.: B1396274
CAS No.: 2096340-36-0
M. Wt: 325.7 g/mol
InChI Key: XWPFYZSWFZZGIT-UHFFFAOYSA-N
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Description

“4-((Diethylamino)methyl)phenylboronic acid pinacol ester hydrochloride” is a chemical compound that is a derivative of phenylboronic acid . It is an aryl boronic acid ester that is majorly used in organic synthesis .


Synthesis Analysis

The synthesis of this compound can involve the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C14H22BNO2 . The molecular weight of the compound is 247.14 .


Chemical Reactions Analysis

This compound can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . It is an electron-rich boronic acid ester that can also be used in protodeboronation .


Physical And Chemical Properties Analysis

The physical form of this compound is solid . The SMILES string representation of the compound is CC1©C©©OB(C2=CC=C(N©C)C=C2)O1 .

Scientific Research Applications

1. Pharmacokinetics and Metabolism

The compound has been part of pharmacokinetic studies, where its absorption, distribution, metabolism, and excretion (ADME) are investigated in various biological systems. For example, studies on related compounds have explored the biliary elimination, plasma concentration, and time course of radioactivity, shedding light on the pharmacokinetic properties of such compounds (Neidlein et al., 1989).

2. Mechanism of Action

Research has focused on understanding the biological mechanism of action of phenylboronic acid derivatives. For instance, the antispasmodic activity of substituted benzhydryl derivatives, including compounds with structural similarities to 4-((Diethylamino)methyl)phenylboronic acid pinacol ester hydrochloride, has been studied, indicating their pharmacological effects and potential therapeutic applications (Sacra & McColl, 1960).

3. Application in Drug Delivery Systems

Some studies have explored the application of phenylboronic acid derivatives in drug delivery systems. For example, pH and glucose dual-responsive injectable hydrogels using phenylboronic-modified chitosan have been developed, which can incorporate protein drugs and live cells, showing potential as bioactive dressings for diabetic wound healing (Zhao et al., 2017).

4. Chemical Modification and Synthesis

The chemical modification of compounds structurally similar to this compound has been researched extensively. These studies involve the synthesis of novel compounds and the exploration of their potential anti-inflammatory, antitumor, or anticonvulsant activities, providing insights into the versatility of such compounds in various therapeutic areas (Rabea et al., 2006; Fu, 2004; Eddington et al., 2003).

5. Potential in Treatment of Metabolic Disorders

Research on compounds structurally related to this compound indicates their potential in treating metabolic disorders. For instance, the synthesis and structure-activity relationship studies of certain derivatives have shown potent antihyperglycemic effects in animal models, suggesting their role in correcting hyperglycemia by selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).

Mechanism of Action

Target of Action

Similar compounds, such as phenylboronic acid pinacol ester, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound’s mode of action is primarily through its role in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the halide or pseudo-halide. In transmetalation, the organoboron compound transfers the organic group to the palladium .

Biochemical Pathways

The Suzuki–Miyaura reaction is a key biochemical pathway involved in the action of this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of various organic compounds, depending on the halide or pseudo-halide used .

Pharmacokinetics

It’s important to note that the stability of similar boronic pinacol esters can be influenced by factors such as ph .

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of similar boronic pinacol esters is considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation (H317) and should be handled with personal protective equipment/face protection . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .

Future Directions

The future directions for this compound could involve further exploration of its use in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . Additionally, research could focus on developing more protocols for the functionalizing deboronation of alkyl boronic esters .

Biochemical Analysis

Biochemical Properties

4-((Diethylamino)methyl)phenylboronic acid pinacol ester hydrochloride plays a significant role in biochemical reactions, particularly in the context of organic synthesis. This compound is known to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the Suzuki-Miyaura cross-coupling reaction, where it acts as a boronic acid ester . This interaction is crucial for the formation of carbon-carbon bonds, making it a valuable tool in organic synthesis. Additionally, this compound can undergo protodeboronation, a process that involves the removal of the boronic ester group . This reaction is facilitated by specific enzymes and can lead to the formation of various organic compounds.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of enzymes involved in cell signaling, leading to changes in the phosphorylation status of key signaling proteins . This modulation can affect various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, this compound has been found to impact gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression levels of specific genes, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. At the molecular level, this compound can bind to specific biomolecules, including enzymes and proteins, through its boronic acid ester group . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, in the context of the Suzuki-Miyaura cross-coupling reaction, this compound acts as a substrate for the palladium-catalyzed reaction, leading to the formation of carbon-carbon bonds . Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known to be relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The stability of the compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects include changes in cell signaling pathways, gene expression, and cellular metabolism, which can persist even after the compound has been degraded.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels. These findings highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound can interact with enzymes and cofactors that are part of these pathways, leading to changes in metabolic flux and metabolite levels . For example, it can participate in the Suzuki-Miyaura cross-coupling reaction, which is a key step in the synthesis of various organic compounds . Additionally, this compound can undergo protodeboronation, resulting in the formation of different metabolites . These metabolic pathways are essential for the compound’s role in biochemical reactions and its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it can localize to different cellular compartments, depending on its interactions with other biomolecules . The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . These factors collectively determine the compound’s localization and accumulation within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can be found in the cytoplasm, where it participates in various biochemical reactions and processes . The subcellular localization of this compound is essential for its role in cellular function and its overall impact on biochemical pathways.

Properties

IUPAC Name

N-ethyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BNO2.ClH/c1-7-19(8-2)13-14-9-11-15(12-10-14)18-20-16(3,4)17(5,6)21-18;/h9-12H,7-8,13H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPFYZSWFZZGIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096340-36-0
Record name Benzenemethanamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096340-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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